molecular formula C16H18N4O3 B2882213 N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899414-86-9

N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2882213
CAS No.: 899414-86-9
M. Wt: 314.345
InChI Key: LFAAUOYEEHONCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a high-purity chemical compound provided for research purposes. With the molecular formula C16H18N4O3 and a molecular weight of 314.35 g/mol, this complex heterocycle is part of the dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, a scaffold of significant interest in medicinal chemistry . This compound is structurally characterized by a carboxamide group linked to a N-(2-methoxyethyl) side chain, which can influence its physicochemical properties and bioavailability. Scientific investigations, including patent literature, identify compounds within this structural class as potent inhibitors of KDM5 histone demethylases . KDM5 enzymes play a key role in epigenetic regulation by demethylating histone H3 lysine 4, and their dysregulation is implicated in oncology, making them a promising target for cancer research . As such, this reagent offers researchers a valuable tool compound for probing epigenetic mechanisms, studying tumor biology, and screening for novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human consumption and should be handled by qualified laboratory personnel following appropriate safety protocols.

Properties

IUPAC Name

N-(2-methoxyethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-4-5-13-18-14-11(16(22)20(13)9-10)8-12(19(14)2)15(21)17-6-7-23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAAUOYEEHONCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrimidine derivative, the reaction with a pyrrole derivative can form the fused ring system.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through nucleophilic substitution reactions, often using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It has shown potential as an anti-inflammatory agent and may be explored for its effects on various signaling pathways involved in inflammation and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways that control cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name N-1 Substituent Carboxamide Substituent Key Biological Activity/Data References
Target Compound : N-(2-Methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide Methyl 2-Methoxyethyl Not explicitly reported (inferred from analogs) -
Compound 21 (N-(2-Fluorophenyl)-1-benzyl-4-oxo-...) Benzyl 2-Fluorophenyl SARS-CoV-2 Mpro inhibition (IC₅₀ data not specified)
Compound 22 (N-(4-Chlorophenyl)-1-methyl-4-oxo-...) Methyl 4-Chlorophenyl SARS-CoV-2 Mpro inhibition (low activity)
Compound 1 (N-[3-(Imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-...) Benzyl 3-(Imidazol-1-yl)propyl MDR-TB inhibition (MIC: 20 mg/mL)
Compound 4e (1,7-Dimethyl-4-oxo-...-2-carboxylic acid) Methyl Carboxylic acid (not amide) Antibiofilm activity against P. aeruginosa
Compound 27 (N-(3-Chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-...) Methyl 3-Chloro-4-methylphenyl Moderate antibiofilm activity

Key Observations:

N-1 Substituents :

  • Methyl groups (as in the target compound) enhance metabolic stability compared to benzyl groups .
  • Benzyl-substituted analogs (e.g., Compound 21) show varied activity, suggesting steric effects influence target binding .

Carboxamide Substituents: Aryl groups (e.g., 4-chlorophenyl in Compound 22) confer moderate antiviral activity but may reduce solubility . The imidazole-containing analog (Compound 1) demonstrates potent antitubercular activity, highlighting the role of heterocyclic substituents in target specificity .

Functional Group Interplay :

  • Carboxylic acid derivatives (e.g., Compound 4e) exhibit antibiofilm activity but may suffer from poor membrane permeability compared to carboxamides .

Physicochemical and Spectral Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Spectral Data Highlights (¹H NMR, MS)
Target Compound C₁₉H₂₁N₅O₃ 375.41 Not reported Not reported Inferred δ ~3.3 ppm (OCH₃), ~3.9 ppm (N-CH₂)
Compound 21 (2-Fluorophenyl analog) C₂₄H₁₇FN₄O₂ 412.42 Not specified 87 δ 7.07–8.84 ppm (aromatic H), MS: m/z 412.42
Compound 4e (Carboxylic acid analog) C₁₃H₁₁N₃O₃ 257.25 243–245 59 δ 2.35 ppm (CH₃), MS: m/z 258.0 [M+H]⁺
Compound 1 (Imidazole analog) C₂₄H₂₅N₇O₃ 475.50 Not reported Not reported Protein-binding confirmed via NMR spectroscopy

Key Insights:

  • The target compound’s 2-methoxyethyl group introduces distinct NMR signals (e.g., methoxy protons at δ ~3.3 ppm) absent in aryl-substituted analogs .
  • Higher molecular weight analogs (e.g., Compound 1) may face challenges in solubility, necessitating formulation optimization .

Research Findings and Implications

  • Antibacterial Potential: The 1,7-dimethyl substitution (shared with Compound 4e) correlates with antibiofilm activity, positioning the target compound as a candidate for P. aeruginosa biofilm inhibition .
  • Synthetic Accessibility : The target compound can likely be synthesized via CDI-mediated coupling of 1,7-dimethyl-4-oxo-carboxylic acid intermediates with 2-methoxyethylamine, following protocols in .

Biological Activity

N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine framework with specific substitutions that enhance its biological activity. Its structural formula can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3

This structure contributes to its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory and autoimmune disorders. Inhibitors of MPO can lead to decreased production of reactive oxygen species and inflammatory mediators .
  • Kinase Inhibition : Compounds within the pyrido-pyrimidine class have demonstrated the ability to inhibit various kinases involved in cancer progression. For instance, some derivatives target the HER family of receptors, which are crucial in non-small cell lung cancer (NSCLC) treatment .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines. The compound's mechanism likely involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may modulate inflammatory pathways by inhibiting MPO activity and reducing cytokine production in stimulated immune cells. This suggests a possible therapeutic role in conditions like rheumatoid arthritis or cardiovascular diseases where inflammation is a key factor .

Case Studies

StudyFindings
Preclinical Evaluation Demonstrated significant inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood models. The compound showed promise in reducing inflammatory markers in vivo .
Cancer Cell Line Studies Exhibited selective cytotoxicity against NSCLC cell lines with minimal effects on normal cells, indicating a favorable therapeutic index .
Mechanism-Based Studies Showed time-dependent inhibition of target enzymes consistent with mechanism-based inactivation, highlighting its potential as a lead compound for drug development .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Question
The synthesis of this pyrido-pyrrolo-pyrimidine derivative typically involves multi-step reactions, including cyclization and functional group transformations. Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to their high dielectric constants, while coordinating solvents stabilize intermediates .
  • Temperature Control : Maintaining temperatures between 60–80°C during cyclization steps minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions, as seen in structurally analogous compounds .
  • Purification : Gradient elution in column chromatography (silica gel, ethyl acetate/hexane mixtures) resolves structurally similar byproducts .

What advanced techniques are recommended to resolve contradictions in reported bioactivity data?

Advanced Research Question
Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory potency) may arise from assay conditions or structural analogs. Methodological approaches include:

  • Cross-Validation : Compare IC₅₀ values across standardized assays (e.g., PARP-1 inhibition in vs. kinase profiling) .
  • Structural Analysis : Use X-ray crystallography or NMR to confirm substituent effects (e.g., 2-methoxyethyl vs. 3-methoxypropyl groups in ) .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., pyrimidine derivatives in ’s table) to identify trends in substituent-activity relationships .

What methodologies are critical for elucidating the compound’s mechanism of action?

Advanced Research Question
Mechanistic studies require interdisciplinary approaches:

  • Enzyme Assays : Test inhibition of PARP-1 or kinases using fluorescence-based assays (e.g., NAD⁺ depletion for PARP-1, as in ) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like Ag85C (see for analogous compounds) .
  • Cell-Based Studies : siRNA knockdown of suspected targets (e.g., DNA repair enzymes) can validate functional pathways .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
SAR analysis for this compound class highlights key substituent effects:

  • Methoxy Group Position : 2-methoxyethyl (target compound) vs. 3-methoxypropyl ( ) alters solubility and target affinity due to steric and electronic effects .
  • Aromatic Substituents : Bulky groups (e.g., benzyl in ) enhance receptor binding but may reduce bioavailability .
  • Core Modifications : Pyrimidine ring methylation (1,7-dimethyl) increases metabolic stability compared to unmethylated analogs .

What analytical techniques are essential for characterizing its physical and chemical stability?

Basic Research Question
Stability profiling ensures reproducibility in biological studies:

  • HPLC-PDA : Monitors degradation products under stress conditions (e.g., pH, heat) .
  • DSC/TGA : Determines melting points and thermal decomposition patterns .
  • Solubility Studies : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to assess formulation challenges .

How should researchers approach pharmacokinetic (PK) profiling for in vivo studies?

Advanced Research Question
PK optimization requires:

  • ADME Screening : Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., oxidation of methoxy groups) .
  • Tissue Distribution : Radiolabeling (³H or ¹⁴C) tracks compound accumulation in target organs .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

What strategies mitigate off-target effects in biological assays?

Advanced Research Question
Specificity validation involves:

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to exclude polypharmacology .
  • CRISPR-Cas9 Knockouts : Generate cell lines lacking the putative target to confirm on-target activity .
  • Proteomics : LC-MS/MS identifies proteins co-precipitating with the compound in pull-down assays .

How can computational tools aid in prioritizing analogs for synthesis?

Basic Research Question
Virtual screening accelerates lead optimization:

  • QSAR Models : Predict bioactivity based on descriptors like logP, topological polar surface area (TPSA) .
  • ADMET Prediction : Tools like SwissADME estimate permeability, toxicity, and solubility early in design .
  • Retrosynthetic Analysis : Platforms (e.g., Synthia) propose feasible synthetic routes for novel analogs .

What are best practices for validating target engagement in cellular models?

Advanced Research Question
Confirming target interaction requires:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Biolayer Interferometry (BLI) : Quantify binding kinetics in real-time using immobilized targets .
  • Fluorescent Probes : Design conjugates (e.g., BODIPY-labeled) for live-cell imaging of target localization .

How should researchers address solubility challenges in in vitro assays?

Basic Research Question
Improving solubility for biological testing:

  • Co-Solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to maintain compound integrity .
  • Salt Formation : Convert free base to hydrochloride or mesylate salts for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.